N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 2-methoxybenzyl group in this compound adds to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the serotonin 5-HT2A/2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
This compound acts as a potent agonist for the serotonin 5-HT2A/2C receptors . This means that it binds to these receptors and activates them, which can lead to hallucinogenic activity .
Biochemical Pathways
The activation of the serotonin 5-HT2A/2C receptors by this compound can affect various neurotransmitter pathways. For instance, it can influence the release of dopamine, serotonin, acetylcholine, and glutamate . These neurotransmitters are involved in a variety of functions, including mood regulation, memory, and motor control .
Pharmacokinetics
It is known that the compound can penetrate animal brain tissue in a relatively slow manner . The compound was still present in the brain 8 hours after administration .
Result of Action
The activation of serotonin 5-HT2A/2C receptors by this compound can lead to various effects at the molecular and cellular level. For example, it can decrease the response to a challenge dose of dopamine, serotonin, and glutamatergic neurons in the frontal cortex . It can also affect behavior, leading to a reduction in motor activity and memory deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Introduction of the 2-Methoxybenzyl Group: This step involves the reaction of the triazole intermediate with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It has been used in studies related to cell signaling pathways and as a tool to investigate biological processes.
Industry: The compound can be used as an intermediate in the synthesis of other biologically active molecules or materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): A potent serotonin receptor agonist with hallucinogenic properties.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): Another serotonin receptor agonist with similar properties to 25I-NBOMe.
Uniqueness
N-(2-methoxybenzyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole core, which imparts different chemical and biological properties compared to the phenethylamine derivatives. The triazole ring can engage in various interactions with biological targets, making it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-8-10(14-15-16)12(17)13-7-9-5-3-4-6-11(9)18-2/h3-6,8H,7H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULZXLKNSZMOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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